molecular formula C15H19NO5 B1409150 1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate CAS No. 797801-68-4

1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate

Cat. No.: B1409150
CAS No.: 797801-68-4
M. Wt: 293.31 g/mol
InChI Key: NLHXFVLVIIBQOM-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate is a chiral compound with significant potential in various scientific fields This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

    Introduction of Hydroxyl and Ester Groups: The hydroxyl group can be introduced via selective oxidation reactions, while the ester group can be formed through esterification reactions using suitable carboxylic acids and alcohols.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ester and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the ester group may produce primary alcohols.

Scientific Research Applications

Chemistry

In chemistry, 1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and as a ligand in receptor binding studies. Its structural features allow it to interact with various biological targets.

Medicine

In medicine, this compound may have potential as a drug candidate or a pharmacophore for the development of new therapeutic agents. Its ability to interact with biological targets makes it a promising compound for drug discovery.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-5-Hydroxy-1,2-piperidinedicarboxylic acid: Lacks the ester group, which may affect its reactivity and applications.

    (2R,5R)-5-Hydroxy-1,2-piperidinedicarboxylic acid 2-methyl ester: Lacks the benzyl group, which may influence its binding affinity and specificity.

Uniqueness

The presence of both the hydroxyl and ester groups in 1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate makes it unique compared to its analogs. These functional groups enhance its chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-20-14(18)13-8-7-12(17)9-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHXFVLVIIBQOM-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101143040
Record name rel-2-Methyl 1-(phenylmethyl) (2R,5R)-5-hydroxy-1,2-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797801-62-8
Record name rel-2-Methyl 1-(phenylmethyl) (2R,5R)-5-hydroxy-1,2-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=797801-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-2-Methyl 1-(phenylmethyl) (2R,5R)-5-hydroxy-1,2-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate
Reactant of Route 2
1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate
Reactant of Route 3
Reactant of Route 3
1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate
Reactant of Route 4
Reactant of Route 4
1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate
Reactant of Route 5
Reactant of Route 5
1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate
Reactant of Route 6
Reactant of Route 6
1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.